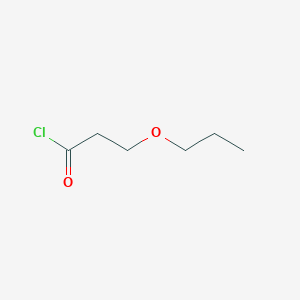
3-Propoxypropanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Propoxypropanoyl chloride: is an organic compound with the molecular formula C6H11ClO2. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both an acyl chloride group and an ether linkage, making it a valuable reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: 3-Propoxypropanoyl chloride can be synthesized through several methods. One common method involves the reaction of 3-propoxypropanoic acid with thionyl chloride. The reaction typically proceeds as follows:
C6H12O3+SOCl2→C6H11ClO2+SO2+HCl
In this reaction, 3-propoxypropanoic acid is treated with thionyl chloride, resulting in the formation of this compound, sulfur dioxide, and hydrogen chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving yield.
化学反应分析
Types of Reactions: 3-Propoxypropanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-propoxypropanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine to neutralize the hydrogen chloride formed.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Reduction: Lithium aluminum hydride or other strong reducing agents are employed, usually in anhydrous solvents like diethyl ether or tetrahydrofuran.
Major Products Formed:
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
3-Propoxypropanoic Acid: Formed by hydrolysis.
3-Propoxypropanol: Formed by reduction.
科学研究应用
Chemistry: 3-Propoxypropanoyl chloride is used as a building block in the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and polymers.
Biology and Medicine: In medicinal chemistry, this compound is used to introduce acyl groups into biologically active molecules, potentially enhancing their pharmacological properties. It is also employed in the synthesis of prodrugs, which are inactive compounds that can be metabolized into active drugs within the body.
Industry: The compound is used in the production of specialty chemicals, including surfactants, plasticizers, and lubricants. Its ability to react with a wide range of nucleophiles makes it versatile for various industrial applications.
作用机制
The mechanism of action of 3-propoxypropanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in synthetic chemistry to modify the structure and properties of organic compounds.
Molecular Targets and Pathways: In biological systems, the compound can acylate proteins, nucleic acids, and other biomolecules, potentially altering their function. The specific molecular targets and pathways depend on the context of its use, such as in drug development or biochemical research.
相似化合物的比较
3-Chloropropionyl chloride: Similar in structure but contains a chlorine atom instead of a propoxy group.
Propionyl chloride: Lacks the ether linkage present in 3-propoxypropanoyl chloride.
Butyryl chloride: Contains a longer carbon chain but similar reactivity.
Uniqueness: this compound is unique due to the presence of both an acyl chloride group and an ether linkage. This combination of functional groups provides distinct reactivity patterns, making it a versatile reagent in organic synthesis. The ether linkage can influence the compound’s solubility and reactivity, offering advantages in specific synthetic applications.
属性
CAS 编号 |
56680-77-4 |
|---|---|
分子式 |
C6H11ClO2 |
分子量 |
150.60 g/mol |
IUPAC 名称 |
3-propoxypropanoyl chloride |
InChI |
InChI=1S/C6H11ClO2/c1-2-4-9-5-3-6(7)8/h2-5H2,1H3 |
InChI 键 |
MPCOZACGVJODDO-UHFFFAOYSA-N |
规范 SMILES |
CCCOCCC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


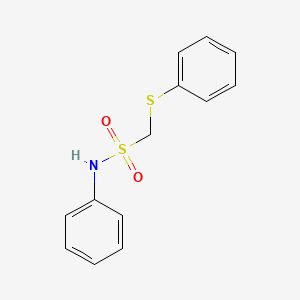
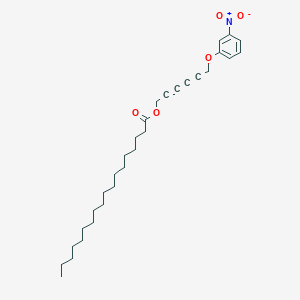
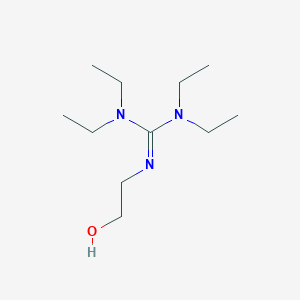
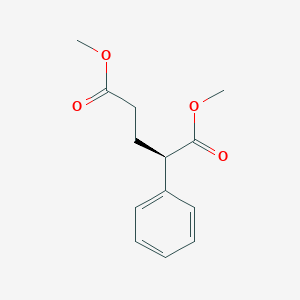

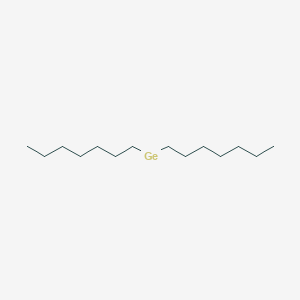
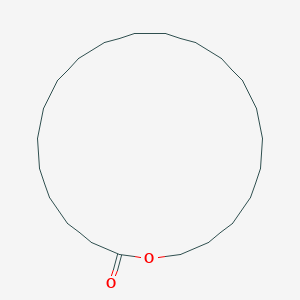
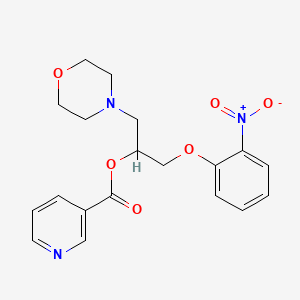
![N-Butyl-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14623569.png)
![1-([1,1'-Biphenyl]-4-yl)-4-methylpentan-1-one](/img/structure/B14623573.png)
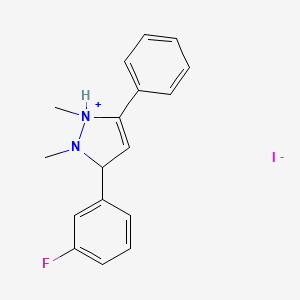
![6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid](/img/structure/B14623602.png)


